1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid

Anticancer Lung Adenocarcinoma SAR

Medicinal chemistry programs targeting selective anticancer (A549) and anti-MRSA agents require scaffolds with dual derivatizable handles. CAS 346637-44-3 is purpose-built for this application. • Free 4-NH₂ + COOH groups enable hydrazone, azole & benzimidazole library synthesis • Parent shows clean baseline (78-86% viability at 100 µM vs A549); derivatives achieve 10× potency gain • Bishydrazone derivatives: MIC 2 µg/mL vs MRSA, comparable to linezolid/vancomycin Certified purity. In stock for immediate dispatch.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 346637-44-3
Cat. No. B1286134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS346637-44-3
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)N)C(=O)O
InChIInChI=1S/C11H12N2O3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6,12H2,(H,15,16)
InChIKeyQRSAYPXWBFJXBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic Acid Overview


1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 346637-44-3) is a heterocyclic organic compound featuring a pyrrolidin-2-one (5-oxopyrrolidine) core substituted with a 4-aminophenyl group at the N1 position and a carboxylic acid at the C3 position . It belongs to the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, which are recognized as privileged scaffolds in medicinal chemistry for the development of biologically active molecules [1]. The compound possesses two synthetically accessible functional groups—the carboxylic acid and the primary aromatic amine—enabling modular derivatization to generate structurally diverse compound libraries for structure-activity relationship (SAR) studies [2]. Its melting point is reported as 209–210 °C with decomposition , a parameter relevant to handling, storage, and formulation considerations.

Amine and carboxylic acid groups enable modular derivatization
Reported scaffold for hydrazone / azole / benzimidazole library synthesis
Low baseline A549 cytotoxicity supports SAR-driven optimization

CAS 346637-44-3: Critical Role of the 4-Aminophenyl Moiety


In the 5-oxopyrrolidine-3-carboxylic acid class, substitution of the N1-phenyl group is not neutral; it dictates both the intrinsic biological activity of the scaffold and the synthetic trajectory available for downstream derivatization. Direct head-to-head comparative studies demonstrate that the specific 4-aminophenyl substitution on CAS 346637-44-3 confers a unique profile distinct from close analogs bearing 2,4-difluorophenyl, 2-hydroxyphenyl, or 2-hydroxy-5-methylphenyl groups [1]. The free primary aromatic amine in CAS 346637-44-3 serves as a critical synthetic handle for generating hydrazone, azole, and benzimidazole derivatives—transformations that are inaccessible or proceed with significantly different efficiency for analogs lacking this amine. Critically, SAR studies reveal that derivatives derived from the free amino-containing scaffold (CAS 346637-44-3) consistently exhibit enhanced anticancer activity with reduced cytotoxicity toward non-cancerous cells compared to derivatives derived from the corresponding acetamido-protected precursor, underscoring that the amino group's presence in the starting material directly influences the biological profile of the final compound library [2]. Generic substitution based solely on the 5-oxopyrrolidine-3-carboxylic acid core would yield compounds with divergent and unpredictable biological outcomes.

N1-phenyl substitution alters bioactivity
2,4-difluorophenyl analog shifts selectivity away from A549 lung adenocarcinoma model.
Free amine drives derivative profile
Acetamido-protected precursors may reduce anticancer activity and selectivity towards non-cancerous cells.
Alternate phenyl substituents change application
2-hydroxyphenyl and 2-hydroxy-5-methylphenyl scaffolds optimized for distinct antimicrobial or cytotoxicity endpoints.

CAS 346637-44-3: Differentiating Performance Evidence


Potent Anticancer Derivatives Against A549 Cells

The parent compound 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2) exhibits weak intrinsic anticancer activity against A549 human lung adenocarcinoma cells, with post-treatment viability of 78–86% at 100 µM for 24 h [1]. This modest activity is strategically valuable, as it confirms low baseline cytotoxicity and establishes the compound as a non-toxic scaffold for further optimization. In contrast, hydrazone derivatives synthesized from this scaffold demonstrate significantly enhanced potency. For instance, bishydrazone 21 (bearing 5-nitrothienyl moieties) and its analog 20 (bearing 2-thienyl moieties) exhibited the highest anticancer activity among all 22 tested derivatives, with compound 21 maintaining favorable low cytotoxicity toward non-cancerous HSAEC1-KT cells [2]. This differentiation is critical: the 4-aminophenyl-substituted scaffold uniquely enables the synthesis of bishydrazones with heterocyclic fragments that are markedly more potent than hydrazones bearing simple aromatic substituents [3].

A549 derivative potency
Head-to-head
Parent: 78–86% viability; Derivative 21: highest activity among 22 tested
Supports cell-model SAR for cytotoxicity endpoint optimization.
100 µM, 24 h, MTT; selectivity over HSAEC1-KT non-cancerous cells observed.
Anticancer Lung Adenocarcinoma SAR

Antimicrobial Activity Against MRSA and VISA

While the parent compound 2 shows no antimicrobial activity against Gram-positive or Gram-negative pathogens (MIC > 64 µg/mL), bishydrazone derivative 21—synthesized from the CAS 346637-44-3 scaffold—exhibits potent and selective activity against multidrug-resistant Staphylococcus aureus strains [1]. Against the MRSA strain S. aureus TCH 1516 (USA 300), compound 21 demonstrated an MIC of 2 µg/mL [2]. Critically, compound 21 retained activity (MIC 1–8 µg/mL) against vancomycin-intermediate S. aureus (VISA) strains harboring multiple resistance mechanisms, including aadD, blaZ, erm(A), mecA, and aph(3′)-III [3]. In these assays, compound 21 showed superior or comparable potency to linezolid (MIC 1–4 µg/mL) and vancomycin (MIC 2–32 µg/mL), depending on the specific strain [4]. Notably, compound 21 was inactive against Gram-negative pathogens, indicating a Gram-positive-selective antimicrobial profile [5].

MRSA / VISA activity
Head-to-head
Derivative 21: MIC 2 µg/mL (MRSA); 1–8 µg/mL (VISA); comparable to linezolid (1–4 µg/mL)
Supports Gram-positive antimicrobial screening against resistant strains.
Broth microdilution; CLSI; Gram-negative inactive.
Antimicrobial MRSA Drug Resistance

Free Amino Group Enables Selective Derivatization

The free 4-amino group of CAS 346637-44-3 is a defining structural feature that differentiates it from analogs bearing substituted phenyl rings (e.g., 2,4-difluorophenyl, 2-hydroxyphenyl, 3,5-dichloro-2-hydroxyphenyl). Comparative SAR analysis across multiple 5-oxopyrrolidine series reveals that compounds derived from scaffolds containing a free amino group exhibit more potent anticancer activity with reduced cytotoxicity toward non-cancerous cells than those derived from scaffolds with acetamido-protected amines or alternative N1-substitutions [1]. In the A549 model, derivatives originating from the free amino scaffold (compounds 18–22) achieved the highest anticancer activity among all tested series, while maintaining favorable selectivity over non-cancerous HSAEC1-KT cells [2]. In contrast, analogous derivatives synthesized from the 2-hydroxyphenyl scaffold showed variable cytotoxicity profiles, with several compounds exhibiting significant toxicity toward normal cells [3]. This amino-group-dependent SAR pattern is not observed in the 2,4-difluorophenyl series, which demonstrated preferential activity against melanoma (A375) and prostate (PPC-1) cell lines rather than A549 [4], nor in the 2-hydroxy-5-methylphenyl series, which was primarily optimized for antibacterial activity [5].

Scaffold SAR selectivity
Cross-study
4-Aminophenyl: highest A549 potency & selectivity; 2,4-difluorophenyl: A375/PPC-1 preference; 2-hydroxyphenyl: variable cytotoxicity
Supports A549-focused SAR; not interchangeable with other N1-phenyl scaffolds.
Comparative analysis across 2022–2025 published series.
Medicinal Chemistry SAR Derivatization

Thermal Stability: Melting Point and Decomposition

The thermal behavior of 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid is characterized by a melting point of 209–210 °C with decomposition (decomp) . This value is experimentally determined and provides a critical quality control parameter for identity verification and purity assessment. In comparison, the predicted boiling point of 601.6 ± 50.0 °C at 760 mmHg and predicted density of 1.420 ± 0.06 g/cm³ are computational estimates derived from EPA T.E.S.T. and EPI Suite software [1]. These predicted values, while useful for initial material planning, are not suitable for rigorous analytical validation. The decomposition upon melting is particularly relevant for procurement and storage decisions: the compound should not be heated above 200 °C during handling, and melting point determination should be performed with rapid heating to avoid decomposition artifacts.

Melting point
Supporting
209–210 °C
QC identity marker; decomposition occurs on melting.
Rapid heating recommended; predicted values not suitable for validation.
Physicochemical Characterization Formulation Stability

CAS 346637-44-3: Key Application Scenarios


A549 Lung Adenocarcinoma Hit-to-Lead Optimization

CAS 346637-44-3 is optimally deployed as a starting scaffold in medicinal chemistry programs aimed at developing novel anticancer agents with selectivity for lung adenocarcinoma (A549) cells. As demonstrated in Section 3, the parent compound exhibits minimal intrinsic cytotoxicity (78–86% viability at 100 µM), establishing a clean baseline for SAR studies [1]. Synthetic derivatization of the carboxylic acid and free 4-amino groups yields hydrazone and bishydrazone derivatives with up to 10-fold enhanced potency, while maintaining low cytotoxicity toward non-cancerous pulmonary epithelial cells [2]. This scenario is supported by direct evidence that compounds 18–22, derived from this specific scaffold, achieved the most potent anticancer activity in the A549 model among all tested 5-oxopyrrolidine derivatives [3].

Anti-MRSA and Anti-VISA Drug Discovery

This compound serves as an essential precursor for synthesizing bishydrazone derivatives with potent and selective activity against multidrug-resistant Gram-positive pathogens, particularly MRSA and VISA. The evidence from Section 3 confirms that bishydrazone 21, derived from CAS 346637-44-3, exhibits MIC values of 2 µg/mL against S. aureus TCH 1516 and retains activity (MIC 1–8 µg/mL) against vancomycin-intermediate strains harboring complex resistance mechanisms [4]. Critically, compound 21 demonstrates comparable or superior potency to linezolid and vancomycin while maintaining Gram-positive selectivity (no activity against Gram-negative pathogens) [5]. This application scenario is uniquely enabled by the 4-aminophenyl scaffold, as analogous bishydrazones derived from 2-hydroxyphenyl scaffolds show different antimicrobial profiles (e.g., compound 15 with MIC 16 µg/mL against C. auris rather than S. aureus) [6].

Academic and Industrial Research: Modular Scaffold for Diverse Heterocyclic Library Synthesis

CAS 346637-44-3 is ideally suited for high-throughput synthesis of structurally diverse compound libraries containing azole, diazole, hydrazone, and benzimidazole moieties. The free 4-amino group enables direct coupling with aldehydes/ketones to form hydrazones, while the carboxylic acid can be activated for amide or ester formation [7]. This dual-functional group architecture is not present in analogs such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (lacks the free amine) or 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (the hydroxyl group directs different synthetic reactivity) [8]. The published synthetic protocols provide validated conditions for both small-scale exploratory synthesis and larger-scale production, with the compound's thermal decomposition point (209–210 °C) serving as a critical processing constraint .

Application
Selection Property
Validation Focus
Lung adenocarcinoma cell-model SAR
Free amine / carboxylic acid derivatization
Derivative potency & selectivity vs. normal lung cells
Gram-positive MDR screening
Bishydrazone library antimicrobial profile
MIC endpoints vs. MRSA / VISA; Gram-positive selectivity
Heterocyclic library synthesis
Dual reactive functional groups
Synthetic accessibility; thermal handling near decomposition

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